4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine
Description
4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is a halogenated pyrimidine derivative featuring:
- Chlorine at positions 4 and 6.
- A difluoromethyl group (-CF₂H) at position 5.
- A pyrrolidin-1-yl substituent at position 2.
The pyrrolidin-1-yl group enhances steric bulk and may influence solubility and target interaction dynamics compared to simpler substituents.
Properties
Molecular Formula |
C9H9Cl2F2N3 |
|---|---|
Molecular Weight |
268.09 g/mol |
IUPAC Name |
4,6-dichloro-5-(difluoromethyl)-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C9H9Cl2F2N3/c10-6-5(8(12)13)7(11)15-9(14-6)16-3-1-2-4-16/h8H,1-4H2 |
InChI Key |
GAGSDLIIKNPWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=N2)Cl)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of Chlorine Atoms: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
Addition of Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Attachment of Pyrrolidine: The final step involves the nucleophilic substitution of a halogen atom on the pyrimidine ring with pyrrolidine, typically using a solvent like dimethylformamide (DMF) and a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding pyrimidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-pyrimidine derivatives, while oxidation can produce pyrimidine oxides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is in the development of anticancer agents. Research has indicated that derivatives of pyrimidine compounds can inhibit specific enzymes involved in cancer progression. For example, studies have shown that this compound exhibits inhibitory activity against peptide deformylase, an enzyme crucial for bacterial protein synthesis and a potential target for cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The structural modifications in pyrimidine derivatives often enhance their efficacy against various pathogens. In vitro studies have demonstrated that 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine can inhibit the growth of certain bacteria and fungi, making it a candidate for further development into antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is crucial for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify how different substituents affect its biological activity.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Difluoromethyl | Increases potency against peptide deformylase | |
| Chlorine | Enhances antimicrobial activity | |
| Pyrrolidinyl | Improves solubility and bioavailability |
Case Studies
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine and evaluated their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .
Case Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that the compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism by which 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Estimated based on structural similarity.
Key Observations:
- Difluoromethyl (-CF₂H) at position 5 enhances metabolic stability and lipophilicity compared to fluoro (-F) or methyl (-CH₃) substituents . Chlorine at positions 4 and 6 is conserved across analogs, contributing to electron-withdrawing effects that stabilize the pyrimidine ring.
Physicochemical Trends :
Biological Activity
4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₆H₁₈Cl₂N₆
- IUPAC Name : 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine
This compound features a pyrimidine ring substituted with dichloro and difluoromethyl groups, which contribute to its unique reactivity and biological interactions.
The biological activity of 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it acts as an inhibitor of the murine double minute 2 (MDM2) protein, which is crucial in regulating the p53 tumor suppressor pathway. This inhibition can lead to increased p53 activity and subsequent apoptosis in cancer cells .
- Antiviral Activity : Recent studies suggest that compounds with similar pyrimidine structures exhibit antiviral properties by interfering with viral replication mechanisms. The ability to disrupt nucleic acid synthesis may also apply to 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine .
- Cellular Uptake : The compound's structure facilitates its uptake into cells, where it can exert its effects. The presence of the pyrrolidine moiety enhances membrane permeability, allowing for efficient cellular absorption .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of this compound:
- MDM2 Inhibition Study : A detailed structure–activity relationship (SAR) study identified that modifications in the pyrimidine ring significantly affect the inhibitory potency against MDM2. Compounds similar to 4,6-Dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine showed enhanced binding affinity leading to effective tumor suppression in murine models .
- Antiviral Efficacy : Research demonstrated that derivatives of pyrimidines exhibit broad-spectrum antiviral activity. In vitro assays revealed that the compound can inhibit viral replication in cell cultures infected with various viruses, suggesting its potential as an antiviral agent .
- Cytotoxicity Testing : In vitro studies on cancer cell lines indicated that the compound induces apoptosis through caspase activation pathways. The results showed a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. What are the standard protocols for synthesizing 4,6-dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine, and how can regioselectivity be controlled during substitution reactions?
Answer: Synthesis typically involves sequential halogenation and nucleophilic substitution. For example:
Core pyrimidine formation : Start with a pyrimidine scaffold (e.g., 4,6-dichloropyrimidine derivatives) .
Difluoromethylation : Introduce the difluoromethyl group at the 5-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
Pyrrolidine substitution : React with pyrrolidine in a polar aprotic solvent (e.g., DMF) at 60–80°C. Regioselectivity at the 2-position is ensured by steric and electronic factors: the 4- and 6-chloro groups are less reactive toward nucleophilic attack due to electron-withdrawing effects .
Key validation : Monitor reaction progress via TLC or LC-MS, and confirm regiochemistry using -/-NMR to distinguish substituent positions .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound, particularly for distinguishing fluorine and chlorine isotopes?
Answer:
- -NMR : Use a broadband probe to detect difluoromethyl signals (~-120 to -140 ppm for CF groups) and confirm substitution patterns .
- High-resolution MS : Employ ESI-MS to resolve isotopic clusters from / and , ensuring accurate molecular ion identification (e.g., [M+H] with isotopic spacing of ~1.997 Da for Cl) .
- IR spectroscopy : Identify C-F stretches (1000–1400 cm) and C-Cl vibrations (550–850 cm) to confirm functional group integrity .
Advanced Research Questions
Q. What computational methods are effective for predicting the reactivity of 4,6-dichloro-5-(difluoromethyl)-2-pyrrolidin-1-yl-pyrimidine in nucleophilic aromatic substitution (NAS) reactions?
Answer:
- DFT calculations : Use Gaussian or ORCA to model transition states and charge distribution. The 2-position (pyrrolidine-substituted) is less electrophilic due to electron donation from the pyrrolidine nitrogen, while the 4- and 6-chloro groups remain reactive .
- Reaction pathway prediction : Tools like ICReDD’s quantum chemical reaction path search can simulate substituent effects and optimize reaction conditions (e.g., solvent polarity, temperature) to favor desired products .
Case study : Computational screening of leaving groups (Cl vs. F) revealed that chloro substituents at 4/6 positions have lower activation energies for NAS compared to fluorinated analogs .
Q. How do steric and electronic effects influence the compound’s binding affinity in medicinal chemistry applications (e.g., kinase inhibition)?
Answer:
- Steric effects : The pyrrolidine group at the 2-position introduces steric bulk, potentially blocking access to hydrophobic pockets in kinase active sites.
- Electronic effects : The electron-withdrawing Cl and CF groups enhance electrophilicity, facilitating covalent interactions with nucleophilic residues (e.g., cysteine or lysine) .
Experimental validation :
Q. What strategies mitigate instability issues (e.g., hydrolysis of chloro groups) during long-term storage or in aqueous reaction conditions?
Answer:
- Stabilization methods :
- Degradation analysis : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify breakdown products (e.g., hydroxylated pyrimidines) .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s solubility in polar vs. nonpolar solvents. How can this be resolved experimentally?
Answer:
Q. How can discrepancies in reported biological activity (e.g., antimicrobial vs. cytotoxic effects) be addressed?
Answer:
- Standardized assays : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for cytotoxicity.
- Control variables :
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
